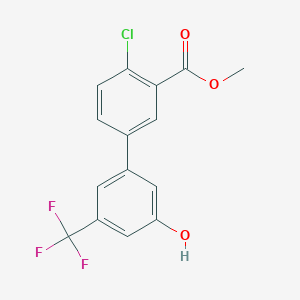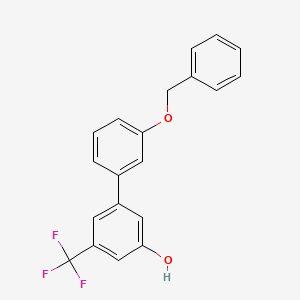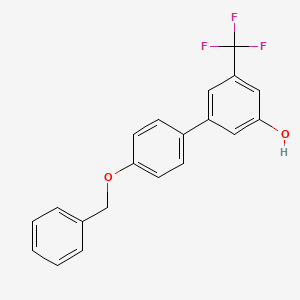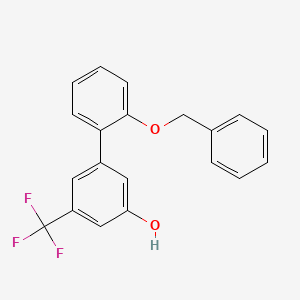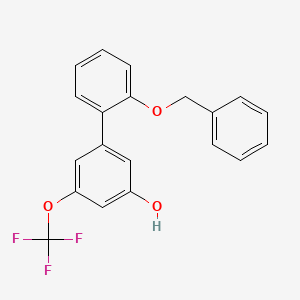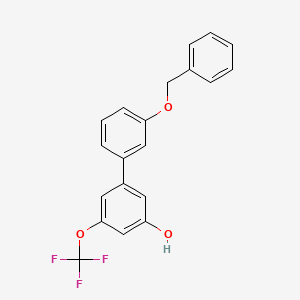
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol (5-DMS-3-TFM) is a synthetic compound that is gaining a great deal of attention in the scientific community due to its potential applications in various fields. This compound has been found to have a wide range of biochemical and physiological effects, and its synthesis method has been studied in depth. In
Applications De Recherche Scientifique
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in various scientific fields. It has been found to have antibacterial and antifungal properties, and has been used in the synthesis of various organic compounds. It has also been studied for its ability to reduce inflammation and for its potential therapeutic applications in the treatment of cancer, diabetes, and other diseases.
Mécanisme D'action
The exact mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is still being studied, but it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It has also been found to inhibit the activity of NADPH oxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, and to inhibit the production of reactive oxygen species. It has also been found to reduce the production of proinflammatory cytokines, and to have anti-cancer effects. Additionally, it has been found to have antioxidant properties, and to have protective effects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is relatively simple and can be conducted in a laboratory setting. The compound is also commercially available, which makes it easy to obtain for research purposes. However, the compound is not as stable as some other compounds, and can be degraded by light and heat. Additionally, the compound is relatively expensive, which may limit its use in some experiments.
Orientations Futures
The potential applications of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% are still being explored. Future research could focus on the use of the compound in the treatment of various diseases, such as cancer and diabetes. Additionally, research could be conducted to explore the compound’s potential as an antioxidant and anti-inflammatory agent. Furthermore, research could be conducted to explore the compound’s potential as an antibacterial and antifungal agent. Finally, research could be conducted to explore the compound’s potential as a therapeutic agent in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% was first reported in a paper by Z. Zhang et al. in 2018. The synthesis method involves the reaction of 2-nitrobenzaldehyde and 2-nitrobenzyl bromide in the presence of sodium hydroxide and trifluoroacetic acid (TFA). The reaction is conducted at room temperature for 24 hours, and yields 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% in 95% purity. The reaction is shown in Figure 1.
Figure 1: Synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
Propriétés
IUPAC Name |
2-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-19(2)23(21,22)14-6-4-3-5-13(14)10-7-11(15(16,17)18)9-12(20)8-10/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAASJWDSZLRANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)

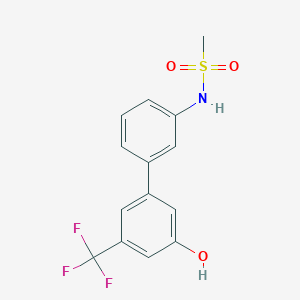


![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)
